molecular formula C17H21N3O4S B300420 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide

Cat. No. B300420
M. Wt: 363.4 g/mol
InChI Key: UNWVSCMVCRWJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide, also known as EMA401, is a novel drug compound that has gained significant attention in recent years due to its potential therapeutic applications. EMA401 is a small molecule that has been developed as a selective antagonist of the angiotensin II type 1 receptor (AT1R).

Mechanism of Action

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide selectively blocks the AT1R, which is involved in the regulation of blood pressure and fluid balance in the body. By blocking the AT1R, 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide reduces the activity of the renin-angiotensin system, leading to a decrease in blood pressure and a reduction in pain sensation.
Biochemical and Physiological Effects:
2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the development of chronic pain. 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has also been shown to reduce the activity of spinal cord neurons involved in pain transmission, leading to a reduction in pain sensation.

Advantages and Limitations for Lab Experiments

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has also been shown to be effective in preclinical models of neuropathic pain, making it a promising candidate for further research. However, 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has some limitations, including its poor solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetic properties of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide in other diseases, such as cancer and cardiovascular disease.
Conclusion:
2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide is a novel drug compound with potential therapeutic applications in various diseases, particularly chronic pain. Its selective blocking of the AT1R has been shown to reduce pain sensation and inflammation in preclinical models. While there are some limitations to its use in lab experiments, the future directions of research on 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide are promising and may lead to its development as a new treatment option for chronic pain and other diseases.

Synthesis Methods

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide involves the reaction of 2-chloro-N-(4-pyridinylmethyl)acetamide with 2-ethoxy(methylsulfonyl)aniline in the presence of a base to form the target compound. The final product is then purified using column chromatography to obtain a pure sample of 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide.

Scientific Research Applications

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in preclinical models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has also shown potential in the treatment of inflammatory pain, migraine, and osteoarthritis.

properties

Product Name

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O4S/c1-3-24-16-7-5-4-6-15(16)20(25(2,22)23)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21)

InChI Key

UNWVSCMVCRWJOA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C

Origin of Product

United States

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